![molecular formula C10H17NO3 B12940827 Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclohexane core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups or the bicyclic core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with an amino group instead of a hydroxy group.
Rel-tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains an acetyl group, leading to different chemical properties and applications.
Uniqueness
Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(6)12/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m1/s1 |
InChI Key |
TYMBEDOGBJLSIG-PRJMDXOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


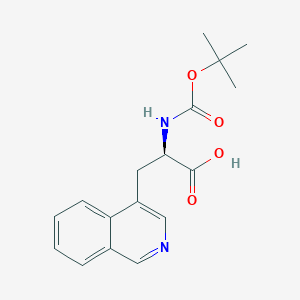
![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)
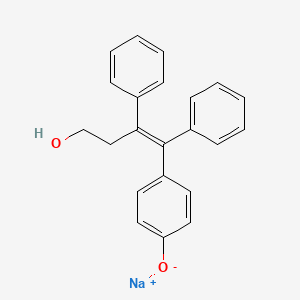
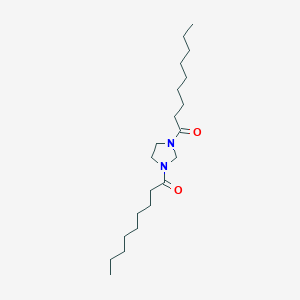
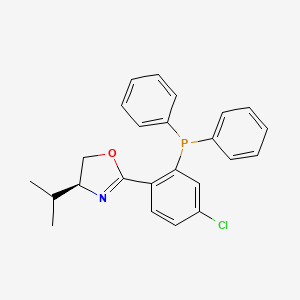
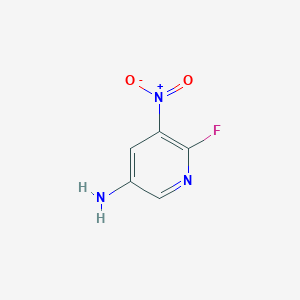


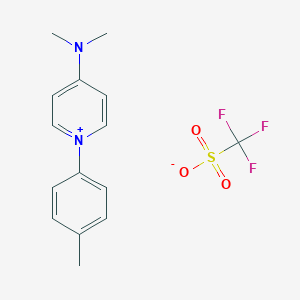

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
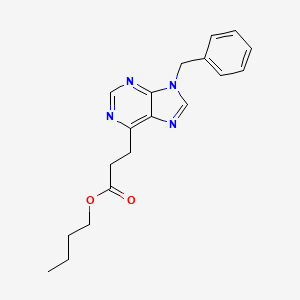
![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
